![molecular formula C21H19N5O2S B12165603 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12165603.png)
2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a heterocyclic compound that features a triazolo-pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of the triazolo-pyridazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and ethyl acetoacetate under reflux conditions.
Introduction of the sulfanyl group: This step involves the reaction of the triazolo-pyridazine intermediate with thiol-containing reagents under basic conditions.
Acetamide formation: The final step involves the reaction of the sulfanyl intermediate with 4-phenoxyphenyl acetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazolo-pyridazine core can be reduced under hydrogenation conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolo-pyridazine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study biological pathways involving triazolo-pyridazine derivatives.
Medicine: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazine core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The sulfanyl and phenoxy groups can enhance binding affinity and specificity through additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazolo[3,4-b]thiadiazines
- 1,2,4-triazolo[4,3-a]pyrazines
- 1,2,4-triazolo[4,3-b]tetrazines
Biological Activity
The compound 2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a novel organic molecule that has garnered interest due to its potential pharmacological properties. Its unique structure, which combines a triazole ring with a pyridazine moiety and a sulfanyl group, suggests a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Triazole-Pyridazine Core : This heterocyclic structure is known for its interactions with various biological targets.
- Sulfanyl Group : Enhances reactivity and potential for further chemical modifications.
- Acetamide Functionality : Known for its ability to undergo hydrolysis, potentially influencing its bioactivity.
Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many derivatives target key enzymes involved in cancer cell proliferation.
- Interaction with Nucleic Acids : The compound may bind to DNA or RNA, disrupting critical cellular processes.
- Modulation of Protein Functions : By interacting with specific proteins, it can alter signaling pathways related to cell growth and apoptosis.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies:
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole-pyridazine derivatives:
- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar scaffolds have shown IC50 values in the micromolar range against BRD4 bromodomains .
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
2-[...]-acetamide | BRD4 BD1 | 5.0 | |
Similar Derivative | Various Cancer Lines | 10.0 |
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties, similar to other triazole derivatives known for their efficacy against bacterial and fungal infections .
Case Studies
- Study on BRD4 Inhibition : A recent study focused on the inhibition of BRD4 bromodomains using triazolo-pyridazine derivatives. The results indicated significant inhibitory effects, suggesting that modifications in the R1 and R2 positions could enhance activity .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxicity of related compounds on human cancer cell lines. The findings revealed that structural variations significantly influenced anticancer activity, emphasizing the importance of specific substituents in enhancing bioactivity .
Properties
Molecular Formula |
C21H19N5O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19N5O2S/c1-2-18-23-24-19-12-13-21(25-26(18)19)29-14-20(27)22-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,22,27) |
InChI Key |
YXDZSLPKAXPVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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